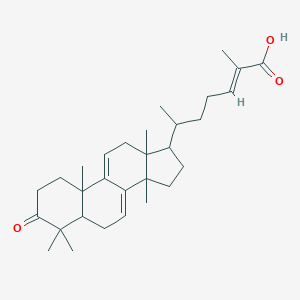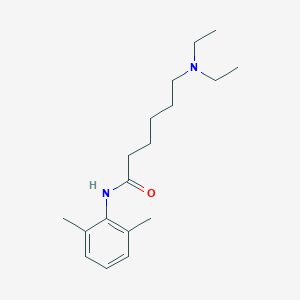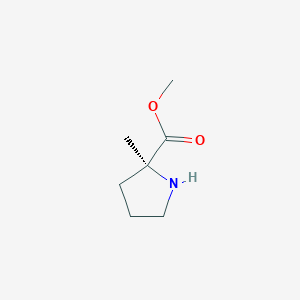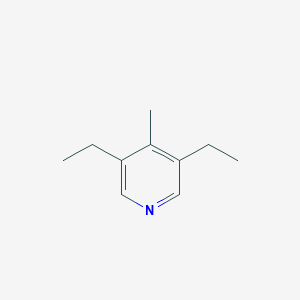
3,5-Diethyl-4-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Diethyl-4-methylpyridine (DEMP) is a heterocyclic organic compound that belongs to the pyridine family. It is a colorless liquid with a molecular formula of C9H13N. DEMP has been widely used in scientific research for its unique properties and potential applications.
Mechanism Of Action
The mechanism of action of 3,5-Diethyl-4-methylpyridine is not fully understood. However, it is believed to act as a chelating agent, forming stable complexes with metal ions through coordination bonds.
Biochemical And Physiological Effects
3,5-Diethyl-4-methylpyridine has been shown to have antimicrobial properties against various microorganisms, including bacteria and fungi. It has also been found to exhibit anti-inflammatory and antioxidant activities, making it a potential therapeutic agent for the treatment of various diseases.
Advantages And Limitations For Lab Experiments
One of the major advantages of using 3,5-Diethyl-4-methylpyridine in lab experiments is its high selectivity and sensitivity towards certain metal ions, which allows for accurate detection and quantification. However, one limitation of using 3,5-Diethyl-4-methylpyridine is its potential toxicity, which can pose a risk to researchers if proper safety precautions are not taken.
Future Directions
There are several potential future directions for the use of 3,5-Diethyl-4-methylpyridine in scientific research. For example, it could be used as a ligand for the synthesis of metal-organic frameworks (MOFs), which have a wide range of applications in catalysis, gas storage, and drug delivery. Additionally, 3,5-Diethyl-4-methylpyridine could be used as a starting material for the synthesis of novel organic compounds with potential biological activities. Further research is needed to fully explore the potential applications of 3,5-Diethyl-4-methylpyridine in various fields of science.
In conclusion, 3,5-Diethyl-4-methylpyridine is a versatile compound with unique properties that make it a valuable tool in scientific research. Its potential applications are vast, and further research is needed to fully explore its capabilities.
Synthesis Methods
The synthesis of 3,5-Diethyl-4-methylpyridine involves the reaction of 2,6-lutidine with ethyl iodide and methyl iodide in the presence of a strong base. The reaction yields 3,5-Diethyl-4-methylpyridine as a major product with a yield of approximately 70%.
Scientific Research Applications
3,5-Diethyl-4-methylpyridine has been extensively used in scientific research as a ligand for metal complexes and as a building block for the synthesis of various organic compounds. It has been found to exhibit excellent selectivity and sensitivity towards certain metal ions, making it a useful tool in analytical chemistry.
properties
CAS RN |
101290-49-7 |
|---|---|
Product Name |
3,5-Diethyl-4-methylpyridine |
Molecular Formula |
C10H15N |
Molecular Weight |
149.23 g/mol |
IUPAC Name |
3,5-diethyl-4-methylpyridine |
InChI |
InChI=1S/C10H15N/c1-4-9-6-11-7-10(5-2)8(9)3/h6-7H,4-5H2,1-3H3 |
InChI Key |
OGMIDXZBMPQIDK-UHFFFAOYSA-N |
SMILES |
CCC1=CN=CC(=C1C)CC |
Canonical SMILES |
CCC1=CN=CC(=C1C)CC |
synonyms |
Pyridine,3,5-diethyl-4-methyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




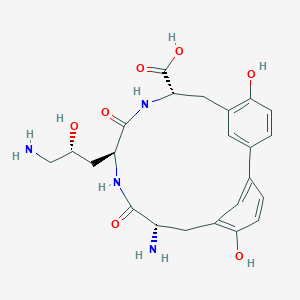
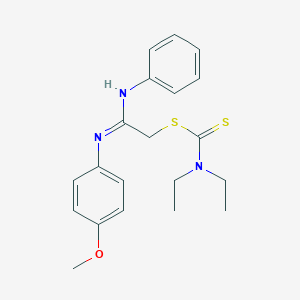
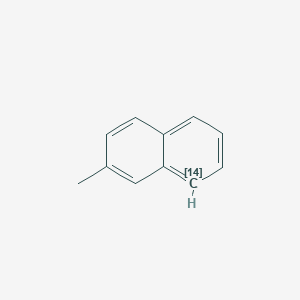
![6-(2-Chloro-ethyl)-4-methoxy-benzo[1,3]dioxole-5-carbaldehyde](/img/structure/B11424.png)

